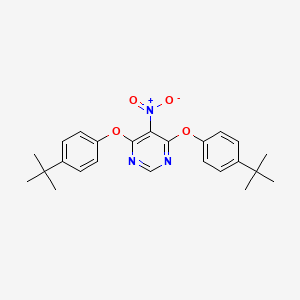

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine

Description

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine (CAS: 329704-93-0) is a nitro-substituted pyrimidine derivative with a molecular formula of C₂₄H₂₇N₃O₄ and a molar mass of 421.49 g/mol. Key physicochemical properties include a predicted density of 1.163 g/cm³ and a boiling point of 506.9°C, indicative of its thermal stability . The compound exhibits strong acidity with a pKa of -2.43, attributed to the electron-withdrawing nitro group at the 5-position of the pyrimidine ring . Its structure features two bulky 4-tert-butylphenoxy substituents at the 4- and 6-positions, which enhance steric hindrance and may influence solubility and reactivity.

Properties

IUPAC Name |

4,6-bis(4-tert-butylphenoxy)-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-23(2,3)16-7-11-18(12-8-16)30-21-20(27(28)29)22(26-15-25-21)31-19-13-9-17(10-14-19)24(4,5)6/h7-15H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUAFKFPLORNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=NC=N2)OC3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine typically involves the reaction of 4-tert-butylphenol with a suitable pyrimidine precursor under specific conditions. The reaction often requires the use of a catalyst and may involve multiple steps to achieve the desired product. Common reagents used in the synthesis include tert-butylphenol, pyrimidine derivatives, and nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butylphenoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. The nitro group and tert-butylphenoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Energetic Materials

a. DANTNP (4,6-Bis(3-amino-5-nitro-1H-1,2,4-triazole-1-yl)-5-nitropyrimidine)

- Molecular Formula : C₁₀H₆N₁₂O₆

- Key Features: Contains triazole rings instead of phenoxy groups, increasing nitrogen content (N% ≈ 50%) and detonation performance .

- Applications : Used as a heat-resistant explosive due to thermal stability (>300°C) .

b. IHNX (2,4-Bis-(5-amino-3-nitro-1,2,4-triazolyl)pyrimidine)

- Molecular Formula : C₈H₆N₁₂O₄

- Key Features: Amino and nitro groups on triazole substituents contribute to hydrogen bonding and density (~1.9 g/cm³) .

- Comparison: The tert-butylphenoxy groups in 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine lower density (~1.16 g/cm³) but may reduce sensitivity to friction or impact due to steric shielding .

Chloro- and Amino-Substituted Nitropyrimidines

a. 4,6-Dichloro-5-nitropyrimidine (CAS: 4316-93-2)

- Molecular Formula : C₄H₂Cl₂N₃O₂

- Key Features : Chlorine substituents increase reactivity (e.g., nucleophilic substitution) but reduce thermal stability (decomposes at ~200°C) .

- Comparison: Replacement of chlorine with tert-butylphenoxy groups enhances thermal stability (boiling point ~507°C vs. decomposition at 200°C) and molecular weight .

b. 2,6-Bis(methylamino)-4-methyl-5-nitropyrimidine

- Molecular Formula : C₇H₁₁N₅O₂

- Key Features: Amino groups confer basicity (pKa ~5–7) and a higher melting point (234–235°C) .

- Comparison: The target compound’s phenoxy groups result in lower basicity (pKa -2.43) and higher hydrophobicity, which may influence solubility in organic solvents .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Features |

|---|---|---|---|---|---|---|

| This compound | C₂₄H₂₇N₃O₄ | 421.49 | 1.163 | 506.9 | -2.43 | High steric bulk, lipophilic |

| DANTNP | C₁₀H₆N₁₂O₆ | 414.23 | ~1.8* | >300 (decomp.) | N/A | High nitrogen content, heat-resistant |

| 4,6-Dichloro-5-nitropyrimidine | C₄H₂Cl₂N₃O₂ | 194.98 | ~1.6* | 200 (decomp.) | ~1.0 | Reactive, low thermal stability |

| 2,6-Bis(methylamino)-4-methyl-5-nitropyrimidine | C₇H₁₁N₅O₂ | 193.20 | N/A | N/A | ~5–7 | High melting point (234–235°C) |

*Estimated based on analogous compounds.

Biological Activity

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a pyrimidine ring substituted with two tert-butylphenoxy groups and a nitro group. The synthesis typically involves the reaction of 4-tert-butylphenol with a suitable pyrimidine derivative under specific conditions to ensure high yield and purity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrate its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| A549 (Lung) | 8.5 | 95 |

| MCF-7 (Breast) | 7.2 | 90 |

| DU145 (Prostate) | 9.0 | 85 |

| HepG2 (Liver) | 6.8 | 92 |

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

The mechanism through which this compound exerts its antitumor effects appears to involve:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase, preventing cells from progressing to mitosis.

- Inhibition of Key Enzymes : The nitro group may play a role in inhibiting specific enzymes involved in tumor growth and metastasis.

Study on HepG2 Cells

A notable study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated that treatment with varying concentrations (2 μM, 4 μM, and 8 μM) led to:

- Increased levels of Bax (a pro-apoptotic factor)

- Decreased levels of Bcl-2 (an anti-apoptotic factor)

- Activation of caspase-3, indicating the induction of apoptosis through mitochondrial pathways.

Comparative Analysis with Other Compounds

In comparative studies with known antitumor agents such as Sunitinib, this compound demonstrated superior efficacy in terms of lower IC50 values across multiple cancer cell lines.

Q & A

Q. What are the key considerations in synthesizing 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine?

Methodological Answer: Synthesis requires careful optimization of nitration and substitution reactions. A typical approach involves:

- Nitration: Introducing the nitro group at the 5-position of pyrimidine under controlled conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C) to avoid over-nitration.

- Phenoxy Substitution: Reacting 4-tert-butylphenol with 4,6-dichloro-5-nitropyrimidine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to facilitate nucleophilic aromatic substitution.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>98%). Analytical validation via elemental analysis (e.g., C, H, N percentages) and HPLC is critical .

Q. How is the stability of this compound assessed under varying storage conditions?

Methodological Answer: Stability studies should include:

- Thermal Analysis: Differential scanning calorimetry (DSC) to detect decomposition temperatures.

- Light Sensitivity: UV/Vis spectroscopy (e.g., λmax ~228 nm) to monitor photodegradation under accelerated light exposure.

- Long-Term Storage: Samples stored at -20°C in amber vials show minimal degradation over 5 years, whereas room-temperature storage leads to nitro group reduction within months. Regular NMR (¹H/¹³C) and mass spectrometry checks are recommended .

Advanced Research Questions

Q. How do substituent effects (e.g., tert-butyl groups) influence the electronic and steric properties of this compound?

Methodological Answer:

- Electronic Effects: The electron-donating tert-butyl groups increase electron density at the pyrimidine ring, stabilizing the nitro group via resonance. Computational modeling (DFT) can quantify charge distribution and predict reactivity.

- Steric Effects: Bulky tert-butyl groups hinder π-stacking interactions, reducing aggregation in solution. X-ray crystallography or dynamic light scattering (DLS) can validate these effects.

- Comparative Studies: Analogues with smaller substituents (e.g., methyl) exhibit faster degradation rates, highlighting the role of steric protection .

Q. What experimental strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during functionalization)?

Methodological Answer:

- Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N-nitropyrimidine) tracks nitro group behavior during reactions.

- In Situ Monitoring: ReactIR or Raman spectroscopy identifies transient intermediates (e.g., Meisenheimer complexes in substitution reactions).

- Byproduct Analysis: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) characterize unexpected products. For example, nitro-to-amine reduction byproducts may form if reducing agents (e.g., NaBH₄) are improperly quenched .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

Methodological Answer: A 2³ factorial design evaluates three factors:

- Temperature (30°C vs. 60°C),

- Solvent (DMF vs. DMSO),

- Catalyst loading (5 mol% vs. 10 mol%).

Response variables include yield, purity, and reaction time. Statistical analysis (ANOVA) identifies significant interactions. For instance, high temperature in DMSO may accelerate side reactions, while lower catalyst loading in DMF maximizes yield .

Q. What computational methods predict the compound’s compatibility with energetic material formulations?

Methodological Answer:

- Detonation Velocity (VoD): Calculated via Kamlet-Jacobs equations using density (X-ray crystallography) and heat of formation (DFT).

- Thermal Stability: Molecular dynamics (MD) simulations assess decomposition pathways under stress (e.g., shockwaves).

- Sensitivity: QSPR models correlate molecular descriptors (e.g., oxygen balance, nitro group count) with impact sensitivity data from BAM fallhammer tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.